4-Thiouridine
Overview
Description
4-Thiouridine is a modified nucleoside where the oxygen atom at the fourth position of uridine is replaced by a sulfur atom. This compound is naturally found in transfer RNA (tRNA) and plays a crucial role in various biological processes. It is known for its unique photoreactive properties, making it a valuable tool in molecular biology and biochemical research.
Mechanism of Action
Target of Action
4-Thiouridine (4sU) is a biocompatible uridine analogue that can be converted into a cytidine analogue . It is primarily targeted towards RNA, specifically transfer RNA (tRNA), where it is incorporated during transcription . The primary role of 4sU is to act as a near-ultraviolet (UVA) radiation sensor in cells .
Mode of Action
4sU interacts with its targets, the tRNAs, by replacing uracil at position 8 (U8) during transcription . This replacement is facilitated by the enzyme this compound synthetase (ThiI) . The 4sU then forms a reaction product with iodoacetamide (IA) or iodoacetyl-PEG2-biotin (BIA), which can be extensively characterized .
Biochemical Pathways
The biochemical pathway of 4sU involves its incorporation into RNA during transcription or during polyadenylation . It is taken up as a cell-permeable metabolic precursor that can directly enter the nucleotide salvage pathway for conversion to nucleotide triphosphates (NTPs) . The 4sU is then incorporated into different types of RNA .
Pharmacokinetics
The pharmacokinetics of 4sU involve its uptake into cells, which is mediated by two distinct families of nucleoside transporters . Once inside the cell, 4sU is phosphorylated into the ultimately bioactive 4sU triphosphate (4sUTP) . This process can be improved by derivatizing 4sU into a 5′-monophosphate prodrug .
Biochemical Analysis
Biochemical Properties
4-Thiouridine plays a crucial role in biochemical reactions, particularly in RNA metabolism. It is known to interact with several enzymes and proteins, including this compound synthetase (ThiI), which catalyzes its formation in tRNA . Additionally, this compound can form covalent bonds with RNA-binding proteins upon UV irradiation, making it a valuable tool for studying RNA-protein interactions . The sulfur atom in this compound enhances its reactivity, allowing it to participate in crosslinking and labeling experiments .
Cellular Effects
This compound has significant effects on various cellular processes. It is readily incorporated into newly synthesized RNA, influencing RNA stability and turnover . In cell culture experiments, this compound has been shown to affect pre-mRNA splicing efficiency, particularly at higher concentrations . It also impacts gene expression by altering RNA secondary structures and interactions with RNA-binding proteins . Furthermore, this compound can modulate cell signaling pathways and cellular metabolism by affecting the synthesis and degradation rates of RNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with RNA-binding proteins upon UV irradiation, facilitating the capture and identification of these proteins . Additionally, this compound can be phosphorylated to its triphosphate form (4sUTP), which is then incorporated into RNA during transcription . This incorporation can lead to changes in RNA secondary structure and stability, affecting gene expression and RNA processing . The sulfur atom in this compound also enhances its reactivity, allowing it to participate in crosslinking and labeling experiments .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that extended exposure to this compound can lead to cytotoxicity and reduced RNA synthesis . Additionally, the stability of this compound in cells can be influenced by various factors, including the presence of nucleoside transporters and metabolic enzymes . Long-term studies have shown that this compound can affect cellular function by altering RNA stability and turnover .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can lead to significant reductions in inflammation and leukocyte infiltration in lung inflammation models . At high doses, this compound can also exhibit toxic effects, including cytotoxicity and reduced RNA synthesis . It is important to carefully control the dosage of this compound to achieve the desired effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to this compound triphosphate (4sUTP) by nucleoside kinases . This triphosphate form is then incorporated into RNA during transcription, affecting RNA stability and turnover . Additionally, this compound can interact with various enzymes and cofactors involved in RNA metabolism, including RNA polymerases and RNA-binding proteins . These interactions can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through nucleoside transporters . These transporters facilitate the uptake of this compound into cells, where it can be incorporated into RNA . Additionally, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it is incorporated into RNA . It can also be found in specific cellular compartments, such as the nucleolus and mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its activity and function, particularly in RNA metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine typically starts from uridine. The process involves three main steps:
Acetylation of Hydroxyl Groups: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Transformation of 4-Oxo to 4-Thio Group: The 4-oxo group of uridine is converted to a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol, yielding the free this compound nucleoside.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve the use of protective groups, selective thionation, and deprotection, which can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Crosslinking: Upon exposure to ultraviolet light, this compound can form covalent crosslinks with other nucleic acids or proteins.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents or alkylating agents can be employed.
Crosslinking: Ultraviolet light (365 nm) is used to induce crosslinking reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted thiouridines.
Crosslinked Products: Covalently linked nucleic acid or protein complexes.
Scientific Research Applications
4-Thiouridine has a wide range of applications in scientific research:
RNA Metabolic Labeling: Used in techniques like TUC-seq, SLAM-seq, and TimeLapse-seq to study RNA synthesis and degradation dynamics.
RNA-Protein Interaction Studies: Utilized in PAR-CLIP to capture RNA-binding proteins due to its ability to form covalent links upon UV irradiation.
Photoaffinity Labeling: Acts as a photoaffinity probe for studying RNA structures and interactions.
Antisense Agents: Employed in the development of antisense oligonucleotides for therapeutic purposes.
Comparison with Similar Compounds
5-Bromouridine: Another modified nucleoside used in similar applications but with bromine instead of sulfur.
4-Thiothymidine: Similar to 4-Thiouridine but with a thymine base instead of uracil.
5-Fluorouridine: A fluorinated analogue used in cancer therapy.
Uniqueness of this compound:
Photoreactivity: Unlike many other modified nucleosides, this compound has unique photoreactive properties that make it particularly useful for crosslinking studies.
Sulfur Chemistry: The presence of sulfur allows for specific chemical modifications and interactions that are not possible with other nucleosides.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-31-8, 32754-06-6 | |
Record name | 4-Thiouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC283420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-thiouridine?
A1: this compound has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol.
Q2: How does the structure of this compound differ from uridine?
A2: this compound differs from uridine by a single sulfur atom substitution for the oxygen at the 4 position of the pyrimidine ring. []
Q3: What are the characteristic spectroscopic properties of this compound?
A3: this compound exhibits distinct spectroscopic properties compared to uridine, primarily due to the sulfur substitution. This includes a characteristic absorbance maximum at 330 nm [], significant phosphorescence at 77 K [], and a unique circular dichroism (CD) spectrum. []
Q4: Does this compound adopt a syn or anti conformation in solution?
A4: While this compound crystallizes in the syn conformation [], NMR data suggests it predominantly adopts an anti conformation in aqueous solution. []
Q5: What is the primary biological function of this compound in bacteria?
A5: this compound, primarily found at position 8 of bacterial tRNAs, acts as a photosensor for near-UV light. [, , ]
Q6: How does this compound contribute to near-UV induced growth delay in bacteria?
A6: Upon near-UV irradiation, this compound undergoes a photocrosslinking reaction with cytidine-13 in tRNA. This crosslinking hinders aminoacylation, ultimately leading to a pause in protein synthesis and growth arrest. [, , ]
Q7: Does the presence of this compound provide any photoprotection in bacteria?
A7: Yes, studies have shown that bacteria possessing this compound in their tRNA exhibit a higher level of photoprotection compared to mutants lacking this modification. [, ]
Q8: Does this compound play a role in chloroplast development?
A8: Research using radish cotyledons suggests that this compound influences chloroplast development, specifically impacting the formation of protochlorophyllide, ribulose-1,5-diphosphate carboxylase, and chlorophyll pigments. [, ]
Q9: How does this compound interact with methionyl-tRNA synthetase?
A9: Studies utilizing a photo-crosslinking approach revealed that this compound at position 8 of tRNAfMet interacts directly with lysine residues 402 and 439 of E. coli methionyl-tRNA synthetase. []
Q10: Which enzymes are involved in the biosynthesis of this compound in bacteria?
A10: Two key enzymes involved are IscS, a cysteine desulfurase that provides the sulfur atom, and ThiI, which adenylates uridine and facilitates sulfur transfer. [, , ]
Q11: What is the role of the rhodanese-like domain in ThiI?
A11: The rhodanese-like domain of ThiI in some bacteria is crucial for its sulfurtransferase activity, enabling the transfer of sulfur from a persulfide intermediate to the tRNA. [, ]
Q12: Do archaea utilize the same mechanism for this compound biosynthesis?
A12: While archaea also synthesize this compound, their mechanism differs from bacteria. Methanogenic archaea, for instance, lack the rhodanese-like domain in ThiI and instead utilize a conserved CXXC motif for sulfur transfer. []
Q13: Can this compound be removed from tRNA?
A13: Yes, a group of bacterial enzymes termed RudS, composed of a TudS desulfidase and a DUF1722 domain, can specifically remove the s4U modification from tRNA. []
Q14: How is this compound utilized as a tool in RNA research?
A14: this compound can be incorporated into RNA for various applications, including:
- Photoaffinity labeling: To identify and study RNA-protein interactions, such as tRNA binding sites on ribosomes. [, , ]
- Newly synthesized RNA isolation: Incorporation of this compound followed by affinity chromatography allows for the isolation and study of newly synthesized RNA. []
- Structural probing: The unique reactivity and spectroscopic properties of this compound can be exploited to probe RNA structure and dynamics. [, , ]
Q15: What methods are used to detect and quantify this compound in RNA?
A15: Several methods are employed for this compound detection and quantification, including:
- HPLC coupled with mass spectrometry (LC-MS/MS): This technique enables the identification and quantification of this compound and its metabolites in complex biological samples. []
- Biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX) labeling: This method allows for sensitive and quantitative detection of this compound in RNA, even in its native form. []
- Phosphorescence spectroscopy: this compound's characteristic phosphorescence at low temperatures can be used to detect its presence and potentially monitor conformational changes in tRNA. []
Q16: Can this compound be chemically synthesized and incorporated into RNA oligonucleotides?
A16: Yes, various synthetic approaches exist for incorporating this compound into RNA. One method involves using a phosphoramidite building block with a suitable thiol protecting group, like S-pivaloyloxymethyl, for solid-phase RNA synthesis. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.